molecular formula C12H18N2 B1469071 1-(3-Phenylpropyl)azetidin-3-amine CAS No. 1411710-59-2

1-(3-Phenylpropyl)azetidin-3-amine

货号: B1469071
CAS 编号: 1411710-59-2
分子量: 190.28 g/mol
InChI 键: XIVPMGLRGNJJFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Phenylpropyl)azetidin-3-amine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Phenylpropyl)azetidin-3-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, analogous azetidine derivatives are synthesized via coupling of azetidin-3-amine precursors with alkyl halides or arylpropyl groups under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO or DMF . Optimizing reaction parameters (temperature: 35–60°C, time: 24–48 hours) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) can enhance yields to >70% . Monitoring intermediates with TLC and HPLC ensures purity during stepwise synthesis.

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., phenylpropyl group integration at δ 7.2–7.4 ppm for aromatic protons) .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ for related azetidine derivatives) .
  • IR spectroscopy : Identifies amine N-H stretches (~3300 cm1^{-1}) and aromatic C-H bends .
  • X-ray crystallography : Resolves stereochemistry for chiral centers in crystalline derivatives .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should test:

  • Thermal stability : Accelerated degradation at 40–60°C over 1–4 weeks, monitored via HPLC .
  • Photostability : Exposure to UV/visible light (ICH Q1B guidelines) with LC-MS analysis to detect photoproducts .
  • Humidity sensitivity : Storage at 75% relative humidity to assess hydrolysis or aggregation .
    Use inert atmospheres (argon) and desiccants for long-term storage.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or propyl chain lengths to test antimicrobial/anticancer potency .
  • Bioassays : Compare IC50_{50} values against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus) using MTT or broth microdilution assays .
  • Molecular docking : Predict binding affinity to targets (e.g., kinases) using software like AutoDock Vina, guided by X-ray structures of homologous proteins .

Q. What computational strategies can predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • Molecular dynamics (MD) simulations : Simulate membrane permeation using GROMACS to assess passive diffusion rates .
  • QSAR models : Corrogate bioactivity data with electronic descriptors (e.g., HOMO/LUMO energies) to optimize lead compounds .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal assays : Validate cytotoxicity results using both ATP-based (CellTiter-Glo) and resazurin-based assays to rule out false positives .
  • Structural analysis : Compare batch purity via NMR and HRMS to identify impurities affecting activity .
  • Dose-response curves : Ensure consistent EC50_{50} determination across multiple replicates to confirm reproducibility .

Q. What methodologies enable enantioselective synthesis of chiral this compound derivatives?

Methodological Answer:

  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to control stereochemistry .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and confirm enantiomeric excess (ee) via polarimetry .
  • Crystallization-induced asymmetric transformation : Promote diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How can in vitro toxicology profiling guide the development of this compound as a therapeutic candidate?

Methodological Answer:

  • Hepatotoxicity screening : Use primary hepatocytes or HepG2 cells to assess ALT/AST release post-treatment .
  • hERG assay : Patch-clamp testing to evaluate cardiac ion channel inhibition (IC50_{50}) .
  • Ames test : Bacterial reverse mutation assay to detect mutagenicity .

属性

CAS 编号

1411710-59-2

分子式

C12H18N2

分子量

190.28 g/mol

IUPAC 名称

1-(3-phenylpropyl)azetidin-3-amine

InChI

InChI=1S/C12H18N2/c13-12-9-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2

InChI 键

XIVPMGLRGNJJFY-UHFFFAOYSA-N

SMILES

C1C(CN1CCCC2=CC=CC=C2)N

规范 SMILES

C1C(CN1CCCC2=CC=CC=C2)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。